N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide
Overview
Description
N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide is a complex organic compound known for its distinctive structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide involves multi-step reactions. Typically, it starts with the formation of the pyridine ring system, followed by functional group modifications to introduce chloro, trifluoromethyl, and amino groups. Conditions often involve the use of strong bases like sodium hydride, and solvents like dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound requires scalable methodologies that ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are employed to optimize reaction conditions and minimize impurities. Techniques such as chromatography and crystallization are used for purification.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide undergoes several types of reactions, including:
Oxidation: : Conversion of the amino groups to nitro or other oxidized forms.
Reduction: : Reduction of the nitro groups back to amines.
Substitution: : Halogen or trifluoromethyl groups can be substituted by other nucleophiles.
Common Reagents and Conditions
Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles like thiols for substitution reactions. Reaction conditions often require strict temperature control and inert atmospheres.
Major Products Formed
Products vary depending on the reaction type but often include derivatives with altered functional groups, such as nitro or substituted pyridine compounds.
Scientific Research Applications
This compound finds applications across several fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Used in studies involving cellular signaling pathways due to its ability to interact with specific proteins.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action primarily involves the interaction with molecular targets such as enzymes or receptors. The trifluoroacetamide moiety plays a crucial role in the binding affinity to these targets, influencing pathways like signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide
N-[2-[2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide
Uniqueness
This compound is unique due to the specific arrangement of chloro and trifluoromethyl groups on the pyridine rings, which significantly alters its chemical reactivity and biological activity compared to its analogs. The specific positioning and electronic effects of these groups confer distinct properties that are not observed in compounds lacking these structural features.
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Properties
IUPAC Name |
N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF6N5O/c16-9-6-8(14(17,18)19)7-26-11(9)24-4-5-25-12-10(2-1-3-23-12)27-13(28)15(20,21)22/h1-3,6-7H,4-5H2,(H,23,25)(H,24,26)(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIJXADWWPCKJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF6N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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